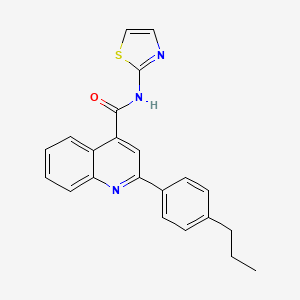![molecular formula C23H17N5O11 B11121547 2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11121547.png)
2-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including nitro, methoxy, and hydrazone groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazone: Reacting 2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: Reacting the hydrazone intermediate with 4-nitrobenzoic acid or its derivatives under esterification conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to amines under appropriate conditions.
Reduction: The compound can be reduced to form various intermediates, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives might be investigated for therapeutic applications, although specific studies would be required to determine efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({(E)-2-[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE: This compound is unique due to its specific combination of functional groups.
Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.
Nitrobenzoates: Compounds with nitrobenzoate groups but different additional functional groups.
Propriétés
Formule moléculaire |
C23H17N5O11 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
[2-[(E)-[[2-(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17N5O11/c1-37-20-11-17(27(33)34)10-18(28(35)36)22(20)38-13-21(29)25-24-12-15-4-2-3-5-19(15)39-23(30)14-6-8-16(9-7-14)26(31)32/h2-12H,13H2,1H3,(H,25,29)/b24-12+ |
Clé InChI |
ZHTQWGZMYPMELO-WYMPLXKRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11121484.png)
![2,2'-[{4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B11121489.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11121494.png)
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121506.png)
![isopropyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11121507.png)
![1-[3-(Diethylamino)propyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11121511.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121516.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121518.png)
![N-(2-fluorobenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121523.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121531.png)

![(2-{(E)-[(4-iodobenzoyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11121535.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121541.png)
